molecular formula C9H6F5NO2 B590673 1-Methyl-2-nitro-4-(perfluoroethyl)benzene CAS No. 134302-31-1

1-Methyl-2-nitro-4-(perfluoroethyl)benzene

Cat. No.: B590673
CAS No.: 134302-31-1
M. Wt: 255.144
InChI Key: PTXCYVILQCXMCZ-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-4-(perfluoroethyl)benzene is an organic compound with the molecular formula C9H6F5NO2 and a molecular weight of 255.14 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a methyl group, a nitro group, and a perfluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the nitro and perfluoroethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-nitro-4-(perfluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of methylbenzene (toluene) with nitric acid in the presence of sulfuric acid can introduce the nitro group at the ortho or para position relative to the methyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-nitro-4-(perfluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-nitro-4-(perfluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitro-4-(perfluoroethyl)benzene involves its interaction with molecular targets through its nitro and perfluoroethyl groups. The nitro group is electron-withdrawing, which can influence the reactivity of the benzene ring and its interactions with other molecules. The perfluoroethyl group imparts unique hydrophobic and lipophilic properties, affecting the compound’s solubility and interactions with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-nitro-4-(perfluoroethyl)benzene is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. The perfluoroethyl group enhances the compound’s stability, hydrophobicity, and resistance to chemical degradation, making it valuable in various applications .

Properties

IUPAC Name

1-methyl-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c1-5-2-3-6(4-7(5)15(16)17)8(10,11)9(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXCYVILQCXMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709764
Record name 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134302-31-1
Record name 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of concentrated nitric acid (1 ml) and concentrated sulphuric acid (2 ml) was added to a cooled stirred suspension of 4-pentafluoroethyltoluene (2.1 g) in concentrated sulphuric acid (5 ml) whilst maintaining the temperature below 5° C. The mixture was stirred at 0° C. for 10 minutes, allowed to warm to room temperature and stirred for 1.5 hours. It was poured onto ice (30 ml) and extracted with ether (2×25 ml). The combined organic extracts were washed with aqueous sodium carbonate (2M, 2×25 ml), water (25 ml), saturated aqueous sodium chloride solution (25 ml), dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness to give 2-nitro-4-pentafluoroethyltoluene (2.04 g) as a pale yellow oil NMR (CDCl3) 2.7(s,3H), 7.45(d, 1H), 7.7(d, 1H), 8.1(s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared from 1-methyl-4-(perfluoroethyl)benzene (1.95 g, 9.28 mmol) with sulfuric and nitric acid as described in EP 0418175 (1.45 g, 61%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0418175
Quantity
1.45 g
Type
reactant
Reaction Step Two

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